molecular formula C6H7BFNO2 B1386666 2-Fluoro-4-methylpyridine-5-boronic acid CAS No. 1072944-18-3

2-Fluoro-4-methylpyridine-5-boronic acid

Cat. No. B1386666
CAS RN: 1072944-18-3
M. Wt: 154.94 g/mol
InChI Key: BAVHOAIWOSIBRD-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-5-boronic acid is a chemical compound with the molecular weight of 154.94 . Its IUPAC name is 6-fluoro-4-methyl-3-pyridinylboronic acid .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a topic of significant interest in the field of organic chemistry. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . The Suzuki–Miyaura coupling is a widely-used method for carbon-carbon bond formation, and boronic acids are commonly used in this process .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methylpyridine-5-boronic acid is 1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 .


Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-4-methylpyridine-5-boronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Fluoro-4-methylpyridine-5-boronic acid is 331.6±52.0 °C, and its predicted density is 1.28±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Sensing Applications

2-Fluoro-4-methylpyridine-5-boronic acid: is utilized in the development of sensors due to its ability to form complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for the creation of both homogeneous assays and heterogeneous detection systems, which can operate at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also enables its use in biological labelling. It can be employed to modify proteins, which is crucial for understanding protein functions and interactions . This application extends to the manipulation of proteins, which can include altering their structure or function for research purposes.

Therapeutic Development

Boronic acids, including 2-Fluoro-4-methylpyridine-5-boronic acid , are explored for their potential in therapeutic development. Their interaction with various biological molecules can lead to the creation of new drugs or therapeutic agents .

Separation Technologies

In the field of separation technologies, 2-Fluoro-4-methylpyridine-5-boronic acid can be used to facilitate the separation of different biological molecules. This is particularly useful in the purification processes of complex mixtures .

Analytical Methods

This compound is also a building block for microparticles used in analytical methods. Its properties allow for the development of novel analytical techniques, which can be applied to the detection and quantification of various substances .

Controlled Release Systems

In the realm of controlled release systems, 2-Fluoro-4-methylpyridine-5-boronic acid is incorporated into polymers that can respond to the presence of sugars to control the release of insulin. This application is particularly promising for diabetes management .

Synthesis of Herbicides and Insecticides

The compound serves as a starting material for the synthesis of certain herbicides and insecticides, showcasing its importance in agricultural chemistry .

Organic Synthesis Intermediate

Lastly, it is used as an intermediate in organic chemical synthesis, which underlines its versatility in contributing to various synthetic pathways .

Safety and Hazards

The safety information for 2-Fluoro-4-methylpyridine-5-boronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and use personal protective equipment as required .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-methylpyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds . The compound’s role in this pathway can lead to the creation of new molecules with potential applications in various fields, including pharmaceuticals and materials science .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The compound’s action can therefore have significant implications in organic chemistry and related fields .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-methylpyridine-5-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity in the SM cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . It’s also worth noting that the compound should be handled and stored properly to maintain its stability and effectiveness .

properties

IUPAC Name

(6-fluoro-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHOAIWOSIBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656790
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylpyridine-5-boronic acid

CAS RN

1072944-18-3
Record name (6-Fluoro-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-methylpyridine-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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